molecular formula C12H18N6 B11866014 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine CAS No. 121370-50-1

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine

Cat. No.: B11866014
CAS No.: 121370-50-1
M. Wt: 246.31 g/mol
InChI Key: RKBFQWHWEFHRIC-UHFFFAOYSA-N
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Description

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA. This particular compound is characterized by the presence of an ethyl group at the 2-position, a methyl group at the 9-position, and a piperazine ring at the 6-position of the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl and methyl groups, followed by the introduction of the piperazine ring through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring is known to enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-9-methyl-9H-purine: Lacks the piperazine ring, which may result in different biological activities.

    6-(Piperazin-1-yl)-9H-purine: Does not have the ethyl and methyl groups, affecting its chemical properties and reactivity.

Uniqueness

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperazine ring, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

121370-50-1

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

2-ethyl-9-methyl-6-piperazin-1-ylpurine

InChI

InChI=1S/C12H18N6/c1-3-9-15-11-10(14-8-17(11)2)12(16-9)18-6-4-13-5-7-18/h8,13H,3-7H2,1-2H3

InChI Key

RKBFQWHWEFHRIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)N3CCNCC3)N=CN2C

Origin of Product

United States

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